molecular formula C10H7NO3 B1322997 5-(Furan-2-yl)nicotinic acid CAS No. 857283-84-2

5-(Furan-2-yl)nicotinic acid

Cat. No. B1322997
M. Wt: 189.17 g/mol
InChI Key: YAIWRLRMUNJGCX-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)nicotinic acid is a compound that is part of a broader class of furan derivatives, which are of significant interest in pharmaceutical and polymer industries due to their potential as biobased building blocks. The furan ring, a heterocyclic aromatic organic compound, is known for its presence in various bioactive compounds and its utility in diverse chemical reactions.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. An efficient two-step sequence for the synthesis of 2,5-disubstituted furans involves the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, promoted by Amberlyst A21, followed by acidic treatment with Amberlyst 15, leading to good yields . Additionally, the synthesis of deuterium-labelled furan derivatives can be accomplished through a Heck coupling reaction, followed by hydrogenation processes .

Molecular Structure Analysis

The molecular and solid-state structure of furan derivatives can be characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD). For instance, a furan derivative with a nitro group and methoxyphenyl substituents has been synthesized and its triclinic crystal structure has been determined using XRPD, complemented by density functional theory (DFT) studies .

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions, forming complexes with different metals. For example, a bidentate ligand derived from furan-2-aldehyde and nicotinic acid hydrazide can form complexes with Mn(II), Co(II), Cu(II), and Zn(II). These complexes have been characterized by various spectroscopic methods and their electrolytical nature and octahedral geometry have been confirmed .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their functional groups and structural modifications. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid exhibits hypolipidemic activity, lowering blood lipids and inhibiting fatty acid synthesis with minimal effects on liver weight and liver fat content . Furthermore, enzyme cascade systems have been developed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, with high yields, demonstrating the versatility and potential of furan derivatives in biocatalysis .

Scientific Research Applications

  • Antiprotozoal Activity:

    • 5-(Furan-2-yl)nicotinic acid derivatives have been studied for their antiprotozoal activity. Compounds related to this chemical structure have shown effectiveness against Trypanosoma b.rhodesiense and P. falciparum. Some derivatives were even curative in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
  • Synthesis of Furan Carboxylic Acids:

    • Furan carboxylic acids, derived from 5-hydroxymethylfurfural, have potential in pharmaceutical and polymer industries. A study demonstrated the controlled synthesis of these acids using enzyme cascades, highlighting the utility of furan derivatives in industrial chemistry (Jia et al., 2019).
  • Herbicidal Activity:

    • Derivatives of nicotinic acid, including those with furan structures, have been investigated for their herbicidal properties. Some compounds showed excellent activity against certain weeds, providing a basis for developing new herbicides (Yu et al., 2021).
  • Enzyme-Catalyzed Oxidation:

    • The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) is a significant process in producing biobased polymers. Research has shown efficient production of FDCA from HMF, a reaction involving furan derivatives (Dijkman et al., 2014).
  • Production Methods with Industrial Applications:

    • Nicotinic acid, a key component of 5-(Furan-2-yl)nicotinic acid, has been produced through various ecological methods. These production methods are vital for meeting the needs of green chemistry and reducing environmental burdens (Lisicki et al., 2022).
  • Bioactivities of Furan Derivatives from Plants:

    • New furan derivatives from plants like Nicotiana tabacum have shown significant anti-tobacco mosaic virus activities. These studies underline the potential of furan compounds in plant pathology and agriculture (Yang et al., 2016).
  • Metal Complexes and Biological Activities:

    • Metal complexes of nicotinic acid furan-2-ylmethylene-hydrazide have been synthesized and characterized. These complexes were studied for their antimicrobial properties, showing the versatility of furan-nicotinic acid derivatives in medicinal chemistry (Padusha, 2015).
  • Furan Decorated Nucleoside Analogues as Fluorescent Probes:

    • Modified nucleoside analogues with furan rings have been developed as fluorescent probes. These analogues, including derivatives with a furan moiety, show distinct photophysical properties, making them useful in biochemical studies (Greco & Tor, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 5-(2-Furyl)nicotinic acid, suggests that it may cause serious eye irritation . It is recommended to avoid direct contact with the product, not to breathe dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required .

properties

IUPAC Name

5-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIWRLRMUNJGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629585
Record name 5-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)nicotinic acid

CAS RN

857283-84-2
Record name 5-(2-Furanyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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